ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a combination of several functional groups, including a thiazolidine ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the pyrrole ring, and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the thiazolidine and pyrrole rings.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine and pyrrole derivatives, such as:
- 3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidine
- 2,5-dimethyl-1H-pyrrole-1-yl benzoate
Uniqueness
Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H33N3O3S |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C31H33N3O3S/c1-4-37-30(36)23-15-17-27(18-16-23)33-21(2)19-24(22(33)3)20-28-29(35)34(26-13-9-6-10-14-26)31(38-28)32-25-11-7-5-8-12-25/h5,7-8,11-12,15-20,26H,4,6,9-10,13-14H2,1-3H3/b28-20-,32-31? |
InChI Key |
KJCLEZXCNLPGIN-CTUAPNNDSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.